

Technical Deep Dive: Substituted 3-Nitro-1H-Pyrazoles

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Compound of Interest

Compound Name: 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole

CAS No.: 1170367-28-8

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From High-Energy Density Materials to Targeted Kinase Inhibitors

Executive Summary

The 3-nitro-1H-pyrazole scaffold represents a unique chemical duality.[1][2] In the field of energetics, its high nitrogen content and positive heat of formation make it a premier "melt-castable" replacement for TNT, offering superior detonation velocity with manageable sensitivity.[1] In medicinal chemistry, the 3-nitro group serves as both a critical pharmacophore for electronic tuning and a synthetic handle for generating 3-aminopyrazole precursors, essential for kinase inhibitors (e.g., RIP1, JNK3). This guide dissects the synthesis, regioselectivity, and application of this versatile heterocycle.[3]

Part 1: The Energetic Powerhouse (HEDMs)

Substituted 3-nitropyrazoles are dominating modern energetic materials research because they bridge the gap between high performance and safety (insensitivity). The "Holy Grail" in this field is a melt-cast explosive that outperforms TNT but is safer than RDX.[1]

Core Molecule: 1-Methyl-3,4,5-trinitropyrazole (MTNP)

MTNP is the flagship compound in this class.^[1] It exhibits a melting point (~92 °C) ideal for melt-casting and a detonation velocity (~8,650 m/s) approaching that of HMX.

Comparative Energetic Properties

Property	TNT (Reference)	MTNP (3-Nitro Scaffold)	TNP (Parent)	RDX (High Perf.)
Density (g/cm ³)	1.65	1.83	1.87	1.82
Detonation Velocity (m/s)	6,900	8,650	9,250	8,750
Detonation Pressure (GPa)	19.5	33.7	38.6	34.0
Melting Point (°C)	80	91-92	238	204
Impact Sensitivity (J)	15	12-15 (Moderate)	>20 (Insensitive)	7.5

Synthesis Protocol: The Iodination-Nitration Strategy

Direct nitration of 1-methylpyrazole to the trinitro- state is difficult due to ring deactivation.^[1] The industry-standard protocol utilizes an "iodine-protection" strategy to facilitate full nitration.^[1]

Protocol 1: Synthesis of MTNP

- Iodination: React 1-methylpyrazole with

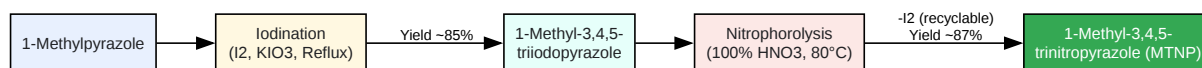
and

(or

) in acetic acid/water at reflux. The iodine atoms activate the ring positions (3, 4, and 5) via the "heavy atom effect" and are better leaving groups than protons during nitrophenolysis.
- Nitrophenolysis: Treat the intermediate 1-methyl-3,4,5-triiodopyrazole with 100%

(white fuming nitric acid) at elevated temperatures (80-90 °C). The nitro groups displace the iodine atoms.[1]

- Purification: Quench in ice water, filter, and recrystallize from ethanol/acetone.



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Caption: Figure 1. Synthesis of MTNP via the iodine-displacement strategy to overcome ring deactivation.

Part 2: Medicinal Chemistry & Bioactivity[2][6][7][8][9][10][11][12]

In drug discovery, the 3-nitro-1H-pyrazole moiety is rarely the final drug but rather a high-value intermediate.[1] It is the precursor to 3-aminopyrazoles, which are privileged scaffolds for ATP-competitive kinase inhibitors.[1]

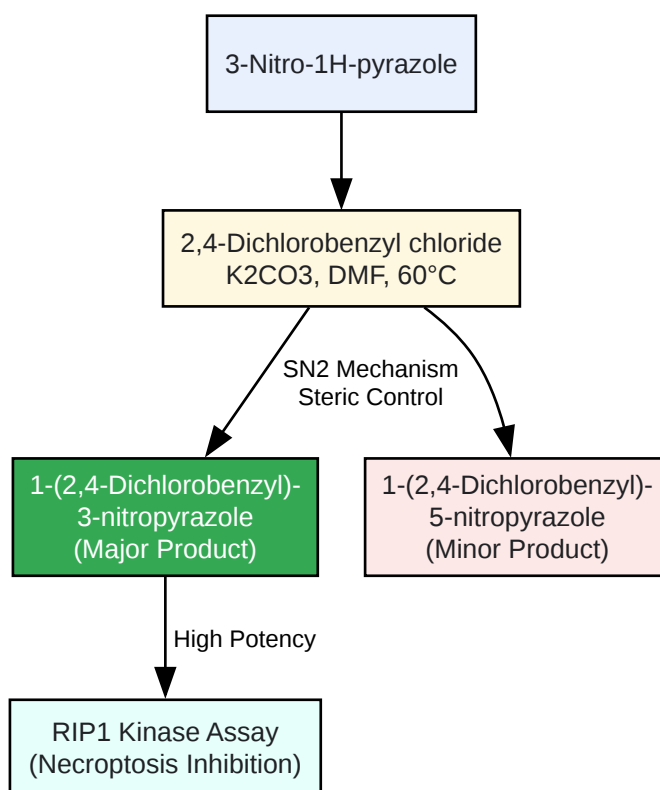
Key Application: RIP1 Kinase Inhibitors

Receptor Interacting Protein 1 (RIP1) kinase mediates necroptosis (regulated cell death).[4][5] 1-Benzyl-3-nitro-1H-pyrazoles have emerged as potent inhibitors.[1][4][5]

- Mechanism: The pyrazole ring binds in the ATP pocket.[1] The nitro group (or its amine derivative) forms critical hydrogen bonds with the hinge region (e.g., Asp156).
- Lead Compound: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.[1][4][5][6][7]
- SAR Insight: The 3-nitro group is electron-withdrawing, increasing the acidity of the N-H (if unsubstituted) or altering the dipole of the ring to improve stacking interactions within the hydrophobic pocket.[1]

Experimental Workflow: Synthesis of RIP1 Inhibitors

This workflow demonstrates the regioselective benzylation of 3-nitropyrazole.[1]



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Caption: Figure 2. Divergent synthesis of RIP1 inhibitors showing the regiochemical outcome of N-alkylation.

Part 3: Synthetic Challenges & Expertise (Regioselectivity)

The most critical technical challenge in working with 3-nitro-1H-pyrazole is regioselectivity during N-alkylation.^[1]

The Tautomer Problem

3-Nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole.^[1] When a proton is removed (using a base like

or NaH), the resulting anion is delocalized. Alkylation can occur at either nitrogen, leading to two isomers:

- 1-Alkyl-3-nitropyrazole (1,3-isomer): Usually the thermodynamic and major product.^[1]

- 1-Alkyl-5-nitropyrazole (1,5-isomer): Usually the minor product due to steric clash between the alkyl group and the adjacent nitro group ("peri-interaction").^[1]

Expert Protocol: Regioselective N-Alkylation

To maximize the yield of the biologically active 1-alkyl-3-nitro isomer, follow this optimized protocol:

Reagents:

- Substrate: 3-Nitro-1H-pyrazole (1.0 eq)^[1]
- Alkylating Agent: Benzyl bromide or Alkyl iodide (1.1 eq)^[8]
- Base:
(2.0 eq) - Carbonate is preferred over hydrides for thermodynamic control.
- Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).^[8]

Step-by-Step:

- Dissolve 3-nitro-1H-pyrazole in dry DMF (0.5 M concentration).
- Add

and stir at Room Temperature for 30 mins to ensure deprotonation.
- Add the alkyl halide dropwise.^[1]
- Heat to 60 °C for 4-6 hours. Note: Higher temperatures favor the thermodynamically stable 1,3-isomer.^[1]
- Workup: Pour into ice water. The 1-alkyl-3-nitro isomer typically precipitates as a solid due to higher symmetry and lower dipole moment compared to the 1,5-isomer.^[1]
- Validation: Check regiochemistry via ¹H NMR.

- 1,3-isomer: Proton H-5 is often downfield; NOE (Nuclear Overhauser Effect) observed between N-Alkyl protons and H-5.[1]
- 1,5-isomer: NOE observed between N-Alkyl protons and H-4 (or lack of NOE with H-3).[1]

Why this works (Causality)

The N1 nitrogen (adjacent to the carbon bearing the nitro group in the 5-nitro tautomer) is sterically hindered by the nitro group. The N2 nitrogen (distal to the nitro group in the 3-nitro tautomer) is more accessible.[1] Furthermore, the "lone pair effect" (repulsion between the nitro oxygen lone pairs and the N-alkyl lone pairs) destabilizes the 1,5-isomer, driving the reaction toward the 1,3-product.[1]

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